molecular formula C11H8Cl3F3N2O2 B3042590 N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea CAS No. 648408-33-7

N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea

Cat. No. B3042590
CAS RN: 648408-33-7
M. Wt: 363.5 g/mol
InChI Key: WUNQNZLJTFLRAU-UHFFFAOYSA-N
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Description

The compound “N-[3-methoxy-5-(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their biological activity. The presence of the methoxy and trifluoromethyl groups on the phenyl ring and the trichlorovinyl group attached to the urea functionality suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a suitable isocyanate or isothiocyanate. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with methoxy and trifluoromethyl groups, and a urea functionality substituted with a trichlorovinyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy, trifluoromethyl, and trichlorovinyl groups could affect its polarity, solubility, and reactivity .

Scientific Research Applications

  • Organocatalysis in Organic Chemistry N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a derivative closely related to N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea, is extensively used in organic transformations as an organocatalyst. It activates substrates and stabilizes developing negative charges in transition states through hydrogen bonding. This catalyst is crucial in promoting organic transformations and is widely incorporated in H-bond catalysts (Zhang, Bao, & Xing, 2014).

  • Synthesis of CF3-Containing N-Heterocycles The compound is a precursor in synthesizing trifluoromethylated N-heterocycles. It is used in one-pot strategies to create pyrazoles, pyrazolines, and isoxazolines, demonstrating its versatility in organic synthesis (Bazhin et al., 2015).

  • Inhibition of Translation Initiation in Cancer Research Symmetrical N,N'-diarylureas, related to the query compound, are studied as activators of eIF2α kinase and inhibitors of cancer cell proliferation. They are potential leads in developing non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).

  • Cyclocondensation Reactions in Chemical Synthesis The compound facilitates the synthesis of a novel series of pyrimidinones through cyclocondensation reactions, highlighting its importance in creating diverse chemical structures (Bonacorso et al., 2003).

  • Radiosynthesis in Tumor Imaging Derivatives of this compound are used in the radiosynthesis of compounds for imaging proteasome and kinase in tumors, demonstrating their application in diagnostic imaging (Asakawa et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Urea derivatives can exhibit a wide range of biological activities, but without specific information, it’s not possible to predict the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. It could be of interest in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

1-[3-methoxy-5-(trifluoromethyl)phenyl]-3-(1,2,2-trichloroethenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3F3N2O2/c1-21-7-3-5(11(15,16)17)2-6(4-7)18-10(20)19-9(14)8(12)13/h2-4H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNQNZLJTFLRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC(=C(Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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